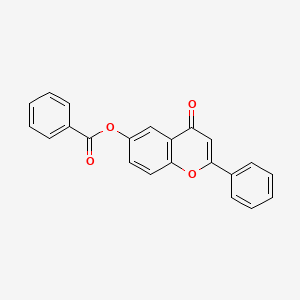
4-oxo-2-phenyl-4H-chromen-6-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-2-phenyl-4H-chromen-6-yl benzoate is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound is characterized by the presence of a chromone core with a phenyl group at the 2-position and a benzoate ester at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-phenyl-4H-chromen-6-yl benzoate typically involves the condensation of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromone core. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-oxo-2-phenyl-4H-chromen-6-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-oxo-2-phenyl-4H-chromen-6-yl benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-oxo-2-phenyl-4H-chromen-6-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its biological effects. It may also interact with cellular receptors and signaling pathways, leading to modulation of gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranosyl-(1->2)-β-D-glucopyranoside
- 4-oxo-2-phenyl-4H-chromene-7,8-diyl dibenzoate
- 5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid
Uniqueness
4-oxo-2-phenyl-4H-chromen-6-yl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoate ester at the 6-position enhances its lipophilicity and may influence its interaction with biological targets compared to other chromone derivatives.
Properties
IUPAC Name |
(4-oxo-2-phenylchromen-6-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-19-14-21(15-7-3-1-4-8-15)26-20-12-11-17(13-18(19)20)25-22(24)16-9-5-2-6-10-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGJITAVUBVFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352696 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 6-(benzoyloxy)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121287-13-6 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 6-(benzoyloxy)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B5621169.png)
METHANONE](/img/structure/B5621177.png)
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide](/img/structure/B5621192.png)
![benzyl 7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B5621195.png)
![(1R*,3S*)-1-hydroxy-3-(2-hydroxyethoxy)-N-(2-methylbenzyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5621198.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5621207.png)
![N,1,3-trimethyl-N-(pyrazin-2-ylmethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5621208.png)
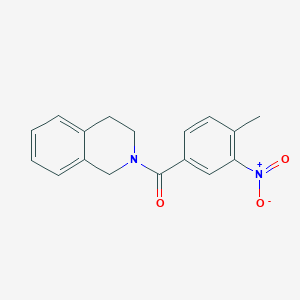
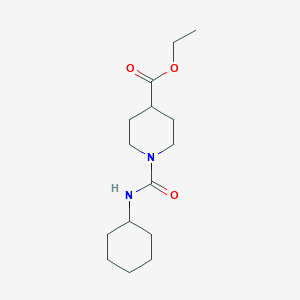
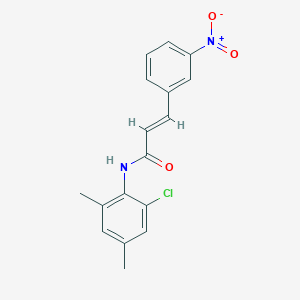
![2-({4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl}methyl)-6-methylquinolin-4-ol](/img/structure/B5621241.png)
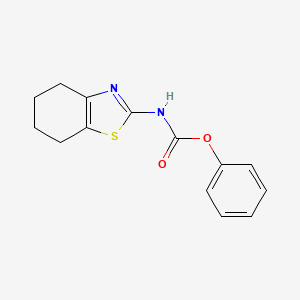
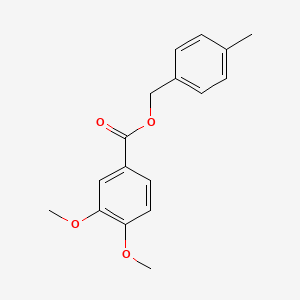
![rel-(1S,6R)-3-[(4-methyl-6-phenyl-2-pyrimidinyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5621276.png)
